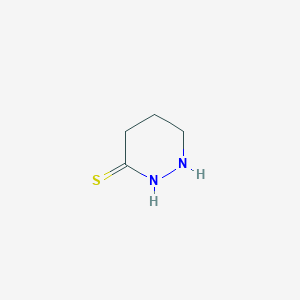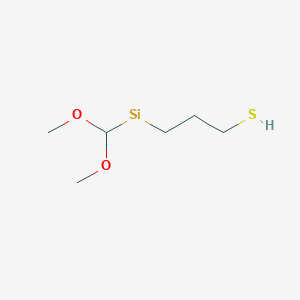
4,6-Diphenylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids . The compound’s structure features two phenyl groups attached to the piperidine ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenylpiperidin-2-one typically involves the reaction of acetone with benzaldehyde in the presence of anhydrous ammonium acetate. The mixture is heated in a boiling water bath at 50-55°C until the solution changes color to deep red-orange . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Diphenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diphenylpiperidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with proteins involved in cell trafficking and DNA repair, as suggested by molecular docking studies .
Vergleich Mit ähnlichen Verbindungen
6,6-Diphenylpiperidin-2-one: This compound has a similar structure but differs in the position of the phenyl groups.
4,4-Disubstituted N-benzyl piperidines: These compounds exhibit different biological activities, such as inhibiting the H1N1 influenza virus.
Uniqueness: 4,6-Diphenylpiperidin-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological properties
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
4,6-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-12-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
InChI-Schlüssel |
ACZCIZXZZZOQHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)NC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane](/img/structure/B12352594.png)
![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)



![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)





